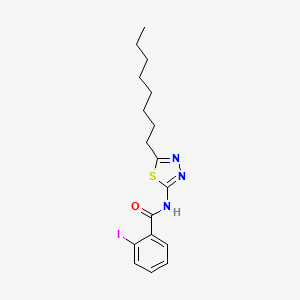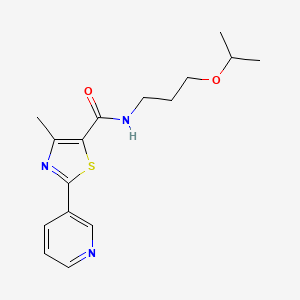
5-methyl-3-phenyl-N-(2-propoxyphenyl)-4-isoxazolecarboxamide
Übersicht
Beschreibung
5-methyl-3-phenyl-N-(2-propoxyphenyl)-4-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-methyl-3-phenyl-N-(2-propoxyphenyl)-4-isoxazolecarboxamide involves its binding to the dopamine D3 receptor, which leads to the inhibition of the cAMP signaling pathway. This results in the modulation of the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of dopamine release, the inhibition of the cAMP signaling pathway, and the modulation of the activity of other neurotransmitter systems. This compound has also been shown to have analgesic and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-methyl-3-phenyl-N-(2-propoxyphenyl)-4-isoxazolecarboxamide is its high selectivity and affinity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of this compound is its poor solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-methyl-3-phenyl-N-(2-propoxyphenyl)-4-isoxazolecarboxamide. One area of research is the development of more efficient synthesis methods for this compound, which could lead to the production of larger quantities of the compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, the development of more selective and potent analogs of this compound could lead to the discovery of new drugs for the treatment of these disorders.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-phenyl-N-(2-propoxyphenyl)-4-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of research. In neuroscience, this compound has been shown to modulate the activity of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. This compound has also been investigated as a potential therapeutic agent for the treatment of neuropathic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-N-(2-propoxyphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-13-24-17-12-8-7-11-16(17)21-20(23)18-14(2)25-22-19(18)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYNAIARXVJBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(6-bromohexyl)oxy]-1,3-dimethylbenzene](/img/structure/B4779609.png)
![3-(4-tert-butylbenzyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4779616.png)

![2-[1-isobutyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4779631.png)
![methyl (3-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4779638.png)
![N-[2-(2-chlorophenoxy)ethyl]-3-iodobenzamide](/img/structure/B4779644.png)
![2-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4779646.png)
![2-[(2-methoxyethyl)thio]-N-4-pyridinylbenzamide](/img/structure/B4779656.png)
![7-benzyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4779669.png)
![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4779675.png)
![5-(difluoromethyl)-3-methyl-1-[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4779698.png)
![1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4779707.png)